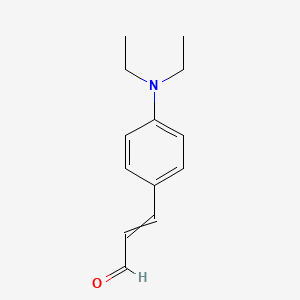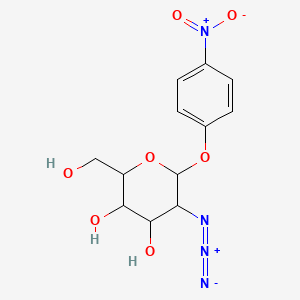
5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of galactopyranoside, where the hydroxyl group at the 2-position is replaced by an azido group, and the anomeric hydroxyl group is substituted with a p-nitrophenyl group. This compound is known for its utility in biochemical assays and research involving carbohydrate chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Azidation: The hydroxyl group at the 2-position of D-galactose is converted to an azido group using azidation reagents such as sodium azide.
Protection and Deprotection: Protecting groups are used to selectively protect other hydroxyl groups during the reaction. After azidation, these protecting groups are removed.
p-Nitrophenyl Substitution: The anomeric hydroxyl group is substituted with a p-nitrophenyl group using p-nitrophenol and suitable activating agents.
Industrial Production Methods: Industrial production of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
化学反応の分析
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The p-nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: p-Aminophenyl 2-amino-2-deoxy-alpha-D-galactopyranoside.
Oxidation: p-Nitroso or p-nitro derivatives.
科学的研究の応用
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of glycosidases.
- Employed in the synthesis of complex carbohydrates and glycoconjugates .
Biology:
- Utilized in the study of carbohydrate-protein interactions.
- Acts as a probe in the investigation of cellular processes involving glycosylation .
Medicine:
- Potential applications in drug development targeting glycosidases.
- Used in diagnostic assays for detecting enzyme deficiencies .
Industry:
- Applied in the production of biochemical reagents and diagnostic kits.
- Used in the synthesis of specialty chemicals for research and development .
作用機序
The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release p-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool in enzymatic assays to study enzyme kinetics and activity .
類似化合物との比較
p-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Uniqueness:
- The presence of the azido group at the 2-position makes p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside unique, providing distinct reactivity and applications in biochemical research.
- The alpha configuration at the anomeric carbon differentiates it from its beta counterpart, influencing its interaction with specific enzymes .
特性
分子式 |
C12H14N4O7 |
|---|---|
分子量 |
326.26 g/mol |
IUPAC名 |
5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2 |
InChIキー |
KTWQZFHYGZLIJI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


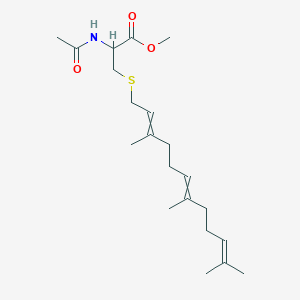
![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)

![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
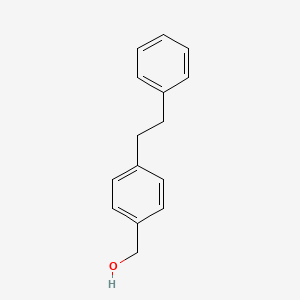
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
![Methyl 2-[[(1,1-dimethylethoxy)carbonyl]amino]-2-butenoate](/img/structure/B15285024.png)
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
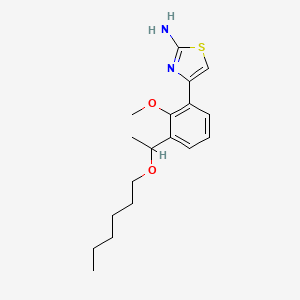
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol](/img/structure/B15285073.png)
![(S)-2-[2-(Boc-amino)-3-(1-trityl-4-imidazolyl)propanamido]-2-methylpropanoic Acid](/img/structure/B15285077.png)
